4'-Isopropyl-[1,1'-biphenyl]-2-amine
Description
4’-Isopropyl-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C15H17N It is a derivative of biphenyl, where an isopropyl group is attached to the 4’ position and an amine group is attached to the 2 position of the biphenyl structure
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-11H,16H2,1-2H3 |
InChI Key |
DPSIQOQPIKNDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost Efficiency | Functional Group Tolerance |
|---|---|---|---|---|
| Suzuki Coupling | 72 | 12 | Moderate | High (amines tolerated) |
| Ullmann + Reduction | 56 | 30 | Low | Moderate |
| Hydrogenation | 92 | 2 | High | High |
Critical Notes
- Steric Effects : The isopropyl group at the 4' position may hinder coupling efficiency in Method 1. Pre-activation of the boronic acid (e.g., as a pinacol ester) improves reactivity.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the amine product.
- Safety : High-pressure hydrogenation (Method 3) requires autoclave equipment and rigorous leak testing.
Chemical Reactions Analysis
Types of Reactions: 4’-Isopropyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Halogenated biphenyls, other substituted biphenyls
Scientific Research Applications
4’-Isopropyl-[1,1’-biphenyl]-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Isopropyl-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The biphenyl structure provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Biphenyl: The parent compound without any substituents.
4-Isopropylbiphenyl: Lacks the amine group at the 2 position.
2-Aminobiphenyl: Lacks the isopropyl group at the 4’ position.
Uniqueness: 4’-Isopropyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Q & A
Basic: What are the most reliable synthetic routes for 4'-isopropyl-[1,1'-biphenyl]-2-amine?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 2-bromoaniline and 4-isopropylphenylboronic acid. Key steps include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) in a toluene/water or THF/water solvent system .
- Reaction conditions : 80–100°C under inert atmosphere (N₂/Ar), with Na₂CO₃ or K₂CO₃ as a base .
- Workup : Purification via column chromatography (hexane/ethyl acetate) yields the product in 50–70% range. Validate purity using ¹H NMR (aromatic proton integration) and HPLC (>95% purity) .
Basic: How do I characterize the electronic effects of the isopropyl substituent in this compound?
Methodological Answer:
- UV-Vis spectroscopy : Compare absorption spectra with non-substituted biphenylamines to assess conjugation disruption by the isopropyl group .
- Hammett analysis : Use substituent constants (σₚ⁺) to quantify electron-donating effects. The isopropyl group (σₚ⁺ ≈ -0.15) reduces electrophilic substitution rates at the ortho position .
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to visualize steric hindrance and electron density distribution .
Advanced: How can I resolve contradictions in reported reaction yields for Suzuki couplings of bulky arylboronic acids?
Methodological Answer:
Conflicting yields often arise from steric hindrance and catalyst poisoning . Mitigate this by:
- Pre-activating boronic acids : Use pinacol ester derivatives (e.g., 4-isopropylphenylboronic ester) to enhance stability and reactivity .
- Optimizing ligands : Bulky ligands like XPhos improve catalyst turnover for sterically hindered substrates .
- Microwave-assisted synthesis : Shorten reaction times (30–60 min) to reduce side reactions, achieving yields >65% .
Advanced: What strategies improve regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
The isopropyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the meta position due to steric and electronic effects:
- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to favor meta-nitro derivatives (70–80% selectivity) .
- Sulfonation : SO₃ in H₂SO₄ at 50°C generates sulfonic acid at the less hindered para position .
- Control experiments : Compare isomer ratios via GC-MS or ¹³C NMR to validate regiochemical outcomes .
Advanced: How do I analyze competing degradation pathways in stability studies of this compound?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (60°C, 1 week), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) .
- LC-MS analysis : Identify degradation products (e.g., oxidative deamination or biphenyl cleavage) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying temperatures .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using the compound’s 3D structure (PDB ID: 1XBC homology model) .
- MD simulations (GROMACS) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .
- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with activity data from analogous biphenylamines .
Advanced: How can I design experiments to differentiate between steric and electronic effects in catalytic applications?
Methodological Answer:
- Comparative synthesis : Prepare analogs with tert-butyl (steric) vs. methoxy (electronic) groups and compare reaction rates .
- Kinetic isotope effects (KIE) : Use deuterated substrates to isolate electronic contributions in C–N coupling reactions .
- X-ray crystallography : Resolve crystal structures to measure bond angles/distortions caused by the isopropyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
